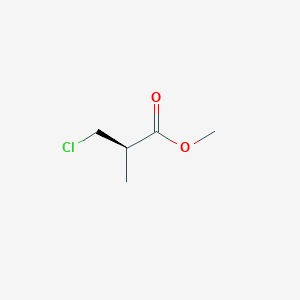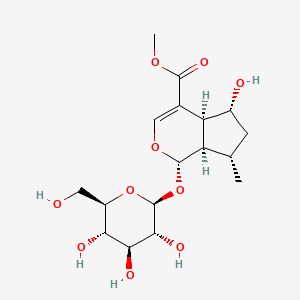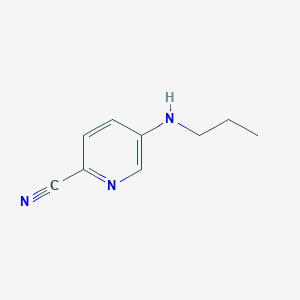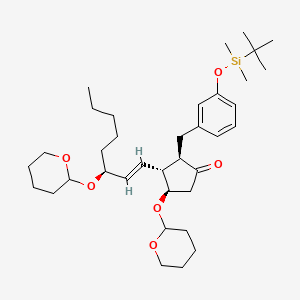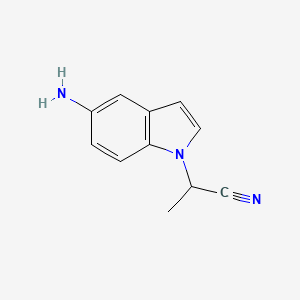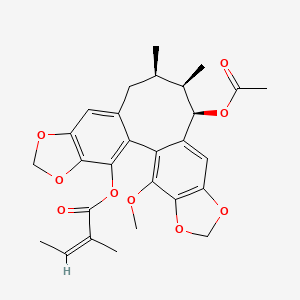
KadusurainB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadusurainB is a compound isolated from the plant Kadsura coccinea, which belongs to the Schisandraceae family. This plant is traditionally used in Chinese medicine for treating various ailments such as chronic gastritis, bruises, rheumatism, and dysmenorrhea . This compound is a dibenzocyclooctadiene lignan, a type of compound known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KadusurainB involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the dibenzocyclooctadiene core through a series of cyclization reactions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with high temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. efforts are being made to optimize the synthetic routes to make them more cost-effective and scalable. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
KadusurainB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and halogenated compounds. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound.
Applications De Recherche Scientifique
KadusurainB has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying dibenzocyclooctadiene lignans and their chemical properties.
Biology: this compound is studied for its potential anti-inflammatory, antioxidant, and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: this compound and its derivatives are being investigated for their potential use in the development of new pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of KadusurainB involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammation and cancer progression. This compound also modulates the expression of genes related to oxidative stress and apoptosis, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
KadusurainB is unique among dibenzocyclooctadiene lignans due to its specific structural features and biological activities. Similar compounds include:
Schisantherin R: Another dibenzocyclooctadiene lignan with similar anti-inflammatory and anticancer properties.
Schisantherin S: Known for its antioxidant activities.
Kadsuralignan I and J: These compounds share structural similarities with this compound and exhibit various biological activities.
This compound stands out due to its unique combination of biological activities and its potential for therapeutic applications.
Propriétés
Formule moléculaire |
C28H30O9 |
|---|---|
Poids moléculaire |
510.5 g/mol |
Nom IUPAC |
[(12R,13R,14R)-14-acetyloxy-22-methoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-3-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C28H30O9/c1-7-13(2)28(30)37-27-21-17(9-19-25(27)35-11-32-19)8-14(3)15(4)23(36-16(5)29)18-10-20-24(34-12-33-20)26(31-6)22(18)21/h7,9-10,14-15,23H,8,11-12H2,1-6H3/b13-7-/t14-,15-,23-/m1/s1 |
Clé InChI |
IMODCFYHCPOQKU-JURIDKHVSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)OC1=C2C(=CC3=C1OCO3)C[C@H]([C@H]([C@H](C4=CC5=C(C(=C42)OC)OCO5)OC(=O)C)C)C |
SMILES canonique |
CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(C(C4=CC5=C(C(=C42)OC)OCO5)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13077757.png)
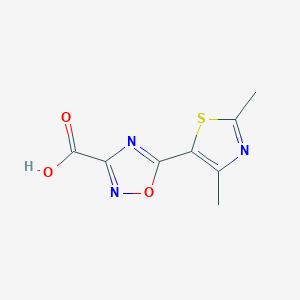
![3-[(3-Chloroprop-2-EN-1-YL)oxy]azetidine](/img/structure/B13077762.png)
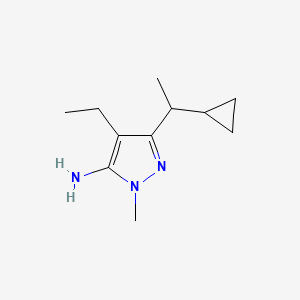
![1-[(1-Aminocyclohexyl)methyl]-3-ethylurea](/img/structure/B13077775.png)


![3-[(Thian-3-yl)amino]propan-1-ol](/img/structure/B13077795.png)
